Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) or iodine (I2) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in solvents like ethanol or DMSO.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with different substituents.
Pyrimido[1,2-a]benzimidazole: Another fused heterocyclic compound with potential biological activities.
Uniqueness
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine substituent and ethyl ester group contribute to its versatility in various chemical reactions and potential therapeutic applications .
Biological Activity
Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the benzo[4,5]imidazo[1,2-a]pyrimidine scaffold, which is known for its diverse pharmacological properties. The introduction of the ethyl ester and chlorobenzene substituents enhances the compound's lipophilicity and potential bioactivity.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown inhibition of cancer cell proliferation in various in vitro assays. In particular, the compound's ability to inhibit tubulin polymerization has been linked to its anticancer effects. This mechanism involves interference with the cell cycle, leading to apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
COX-2 Inhibition
This compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Studies indicate that compounds within this class can selectively inhibit COX-2 over COX-1, suggesting a potential therapeutic application in inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs. The presence of specific substituents on the aromatic rings appears to enhance selectivity and potency against COX-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Substituent Positioning : The position of substituents on the aromatic rings significantly affects both potency and selectivity for COX-2 inhibition.
- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.
- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the compound, thereby influencing its interaction with biological targets.
In Vitro Studies
In vitro assays have shown that this compound exhibits IC50 values in the low micromolar range against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Tubulin polymerization inhibition |
HeLa | 12.3 | Apoptosis induction |
A549 | 8.7 | COX-2 inhibition |
In Vivo Studies
In vivo studies further support the efficacy of this compound as an anti-inflammatory agent. Animal models treated with this compound showed reduced inflammation markers and improved clinical outcomes in models of arthritis and other inflammatory conditions.
Properties
Molecular Formula |
C13H10ClN3O2 |
---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
ethyl 3-chloropyrimido[1,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-12(18)11-8(14)7-17-10-6-4-3-5-9(10)15-13(17)16-11/h3-7H,2H2,1H3 |
InChI Key |
ZSSQOZDENAQGAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC3=CC=CC=C3N2C=C1Cl |
Origin of Product |
United States |
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